1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with electron-withdrawing (3-chlorophenyl, 4-nitrophenyl) and electron-donating (6-methoxy) groups. Its synthesis likely follows established methods for pyrazolo[4,3-c]quinolines, such as Claisen-Schmidt condensation of chalcone intermediates or reductive cyclization of nitro precursors . The 3-chlorophenyl and 4-nitrophenyl substituents enhance π-π stacking and hydrogen-bonding interactions, which are critical for biological activity, while the 6-methoxy group may improve solubility .
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-20-7-3-6-18-22(20)25-13-19-21(14-8-10-16(11-9-14)28(29)30)26-27(23(18)19)17-5-2-4-15(24)12-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQIVKFGFKSIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.
- Molecular Formula : C16H12ClN3O3
- Molecular Weight : 329.74 g/mol
- CAS Number : 220368-29-6
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursor molecules under controlled conditions. The method often includes the use of bases and solvents to facilitate the reaction, resulting in a yield of around 70% with high purity (>95%) as confirmed by HPLC analysis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including hematological tumors. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEL (Erythroleukemia) | 1.00 ± 0.42 | |
| Other Derivative | MCF-7 (Breast Cancer) | 5.00 ± 0.50 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
| Activity Type | Inhibition Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | iNOS and COX-2 inhibition | |
| Cytotoxicity | Cell proliferation inhibition |
Case Studies
- Study on Anticancer Efficacy : A study conducted on various quinoline derivatives demonstrated that modifications in structure significantly impacted their cytotoxic activity against cancer cell lines. The study found that specific substitutions led to enhanced selectivity and potency against tumor cells while maintaining low toxicity in normal cell lines .
- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives showed promising results in reducing NO production in inflammatory models. The findings suggest that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, derivatives of pyrazoloquinoline structures have shown promising results in inhibiting the growth of hematologic tumors and breast cancer cell lines. A notable study synthesized several derivatives and evaluated their cytotoxicity against cell lines such as HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and various breast cancer lines including MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant antiproliferative activity, with structure-activity relationships suggesting that modifications to the pyrazole ring can enhance efficacy .
Case Study: Anticancer Properties
- Cell Lines Tested : HEL, K-562, HL-60, SKBR3, MCF-7, MDA-MB-231
- Key Findings : Some derivatives demonstrated IC50 values indicating potent cytotoxicity, with specific structural modifications leading to improved activity.
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. In one study, pyrazole derivatives were synthesized and screened against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed significant antibacterial activity, outperforming standard antibiotics like ampicillin in some cases .
Case Study: Antibacterial Efficacy
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa
- Results : Compounds exhibited inhibition zones ranging from 10 mm to 22 mm, indicating effective antibacterial properties.
Fungicidal Potential
1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has been identified as an important intermediate in the synthesis of fungicidal agents. It plays a crucial role in preparing compounds like pyraclostrobin, which is used for controlling fungal diseases in crops. This application underscores the compound's significance beyond medicinal chemistry into agricultural science .
Case Study: Fungicidal Applications
- Target Fungi : Various plant pathogens
- Mechanism : The compound acts as a precursor in synthesizing effective fungicides.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various functional groups. These modifications can significantly influence the biological activity of the resulting compounds. For example, studies have shown that altering substituents on the phenyl rings can enhance antiproliferative and antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anti-Inflammatory Research
Pyrazolo[4,3-c]quinolines with amino and hydroxyl substituents, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m), exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production (IC₅₀ in submicromolar range) and suppressing iNOS/COX-2 expression . In contrast, the target compound lacks amino groups but includes nitro and chloro substituents, which may reduce solubility but enhance receptor binding via stronger electron-withdrawing effects.
Table 1: Key Anti-Inflammatory Pyrazolo[4,3-c]quinolines
Comparison with Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines, such as 1-methyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline (Mol1), differ in the fusion position of the pyrazole and quinoline rings (3,4-b vs. 4,3-c). This structural isomerism alters electronic properties and applications.
Table 2: Structural and Functional Differences
Substituent Effects on Physicochemical Properties
The 8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline () shares a nitro group and methoxy substitution with the target compound but differs in substituent positions (8-OCH₃ vs. 6-OCH₃). This positional variation impacts logP (5.08 vs. estimated ~5.5 for the target compound) and solubility, influencing bioavailability .
Table 3: Physicochemical Comparison
| Compound | logP | Molecular Weight | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~5.5* | ~437.8 | 7 |
| 8-methoxy analog | 5.08 | 396.4 | 7 |
| 2i | ~3.0* | 345.3 | 6 |
*Estimated based on structural similarity.
Q & A
Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Condensation : Reacting 3-chlorophenylhydrazine with a substituted aldehyde/ketone to form a hydrazone intermediate .
Cyclization : Using a quinoline derivative (e.g., 4-nitrobenzaldehyde) under reflux with catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to fuse the pyrazole and quinoline rings .
Functionalization : Introducing the methoxy group via nucleophilic substitution or oxidation-reduction steps .
Characterization : Intermediates are verified using NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS). Purity is assessed via HPLC (>95%) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations. For example, pyrazoloquinoline derivatives often crystallize in monoclinic systems (space group P2₁/c) .
- Spectroscopy : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.5 ppm). IR identifies functional groups (C=O, NO₂ stretches) .
- Chromatography : HPLC monitors reaction progress; GC-MS detects volatile by-products .
Q. What are the common biological targets and preliminary assays for this compound?
Methodological Answer:
- Targets : Kinases (e.g., EGFR, VEGFR) and cyclooxygenase-2 (COX-2) due to nitro and chlorophenyl groups enhancing binding affinity .
- Assays :
Advanced Research Questions
Q. How can synthetic yields be optimized, and what strategies address low reproducibility?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min, 85% yield) .
- Continuous Flow Reactors : Improve mixing and heat transfer, minimizing by-products .
- Catalyst Screening : Lewis acids (e.g., FeCl₃) or organocatalysts enhance cyclization efficiency .
Troubleshooting : Low yields may stem from nitro group reduction; use inert atmospheres (N₂/Ar) and anhydrous solvents .
Q. How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?
Methodological Answer:
- Dynamic NMR : Detects rotational barriers in substituents (e.g., methoxy group flipping) .
- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond angles to validate tautomeric forms .
- Multi-Technique Cross-Validation : Pair X-ray with solid-state NMR to address polymorphism or disordered crystal packing .
Q. How should researchers analyze conflicting bioactivity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 4-nitrophenyl with 4-fluorophenyl) to isolate activity drivers .
- Pathway-Specific Assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., COX-2 vs. off-target effects) .
- Meta-Analysis : Compare IC₅₀ values across published studies (Table 1).
Q. Table 1. Bioactivity Comparison of Pyrazoloquinoline Derivatives
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Target Compound | COX-2 | 0.39 | In vitro ELISA | |
| 3-Methoxy Analog | EGFR Kinase | 1.02 | Radioactive ATP | |
| 4-Fluorophenyl Derivative | VEGFR-2 | 0.87 | Fluorescence |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
